4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine
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Overview
Description
4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a sulfonylated pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Cyclopentapyrrole formation: The cyclopentapyrrole ring is formed through a cyclization reaction involving a suitable diene and a dienophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole and pyrimidine rings can participate in π-π stacking and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)benzene
Uniqueness
4-methyl-2-({2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)pyrimidine is unique due to its combination of a sulfonylated pyrazole and a methoxylated pyrimidine, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H23N5O3S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)sulfonyl-3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H23N5O3S/c1-13-5-7-18-16(20-13)25-12-17-6-3-4-14(17)9-22(11-17)26(23,24)15-8-19-21(2)10-15/h5,7-8,10,14H,3-4,6,9,11-12H2,1-2H3 |
InChI Key |
GYDKLLKQSOQDHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)S(=O)(=O)C4=CN(N=C4)C |
Origin of Product |
United States |
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